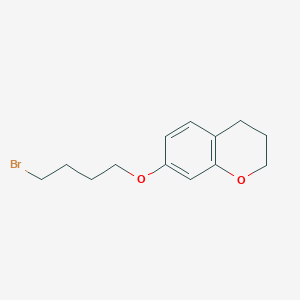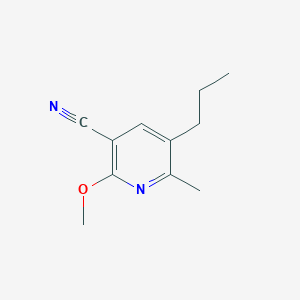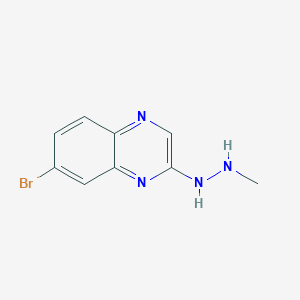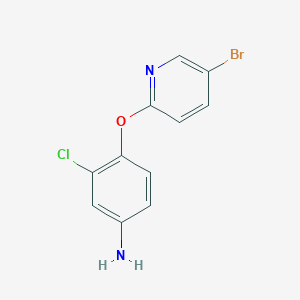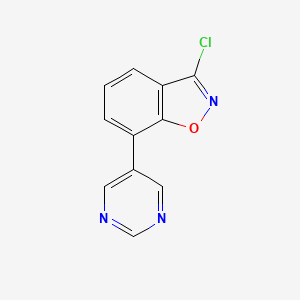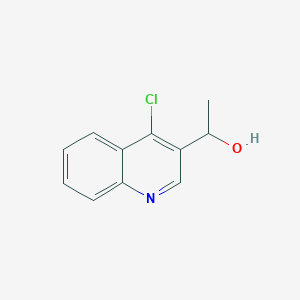![molecular formula C19H19N3OS B15355301 Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- CAS No. 832102-99-5](/img/structure/B15355301.png)
Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a piperazine ring, a benzothiophene moiety, and a phenyl group, making it a unique and versatile molecule.
Synthetic Routes and Reaction Conditions:
Starting Materials: Piperazine, 5-aminobenzo[b]thiophene-2-carboxylic acid chloride, and phenylboronic acid.
Reaction Conditions: The synthesis typically involves a coupling reaction between 5-aminobenzo[b]thiophene-2-carboxylic acid chloride and phenylboronic acid in the presence of piperazine under reflux conditions.
Industrial Production Methods: Large-scale production may involve optimized reaction conditions, such as the use of catalysts and controlled temperature and pressure to increase yield and purity.
Types of Reactions:
Oxidation: Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Hydroxylated derivatives, carboxylic acids, and ketones.
Reduction: Amine derivatives and alcohols.
Substitution: Halogenated derivatives, alkylated compounds, and arylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It may serve as a ligand for various receptors, aiding in the study of biological processes. Medicine: Industry: It can be used in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism by which Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Piperazine, 1-[(4-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-
Piperazine, 1-[(3-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-
Piperazine, 1-[(2-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-
Uniqueness: Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its binding affinity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
832102-99-5 |
|---|---|
Molekularformel |
C19H19N3OS |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
(5-amino-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H19N3OS/c20-15-6-7-17-14(12-15)13-18(24-17)19(23)22-10-8-21(9-11-22)16-4-2-1-3-5-16/h1-7,12-13H,8-11,20H2 |
InChI-Schlüssel |
ZGOFWQZAPZRBSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(S3)C=CC(=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


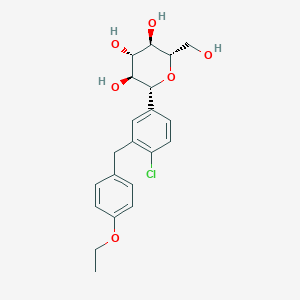
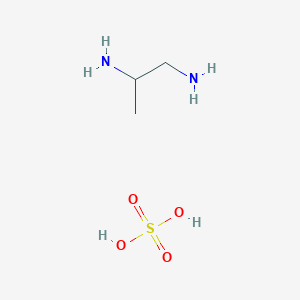
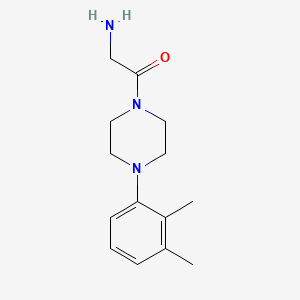
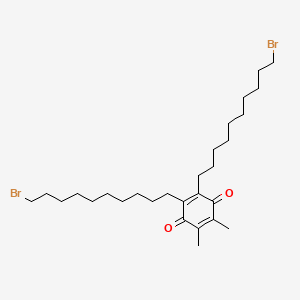

![5-Methyl-1-[(4-propan-2-ylphenyl)methyl]triazole-4-carboxylic acid](/img/structure/B15355257.png)
![tert-butyl N-[1-(2-fluoropyrimidin-5-yl)piperidin-4-yl]carbamate](/img/structure/B15355261.png)
